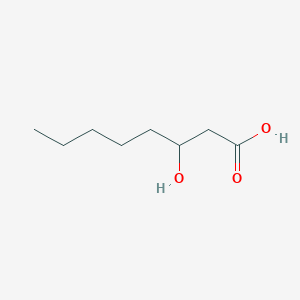

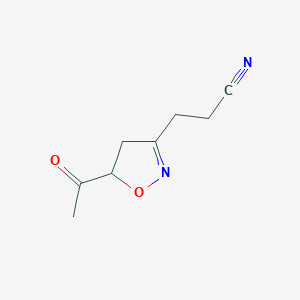

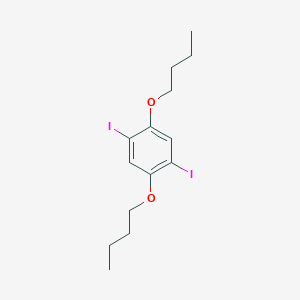

![molecular formula C8H15NO2 B118478 4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane CAS No. 148019-12-9](/img/structure/B118478.png)

4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane, commonly known as tropane, is a bicyclic organic compound with a nitrogen-containing heterocycle. It is a crucial intermediate in the synthesis of various pharmaceutical compounds, including atropine, scopolamine, and cocaine. Tropane has also been found to possess potential therapeutic properties, making it an essential compound in scientific research.

Wirkmechanismus

Tropane acts by inhibiting the binding of acetylcholine to muscarinic receptors, leading to a decrease in the parasympathetic nervous system activity. This results in the relaxation of smooth muscles, which is useful in the treatment of various conditions such as asthma and irritable bowel syndrome.

Biochemical and Physiological Effects

Tropane has been found to affect various biochemical and physiological processes in the body. It has been found to increase heart rate and blood pressure, which is useful in the treatment of hypotension. Tropane has also been found to affect the central nervous system, leading to sedation and analgesia.

Vorteile Und Einschränkungen Für Laborexperimente

Tropane is a useful compound in scientific research due to its potential therapeutic properties. It is also readily available and relatively easy to synthesize. However, tropane is a highly toxic compound and must be handled with care in the laboratory. It is also a controlled substance, making its use in research subject to regulatory restrictions.

Zukünftige Richtungen

Tropane has the potential to be used in the development of new therapeutics for various diseases. Further research is needed to understand its mechanism of action and to identify potential targets for drug development. Additionally, the development of new synthetic methods for the production of tropane could lead to the discovery of new compounds with potential therapeutic properties.

Conclusion

In conclusion, tropane is a crucial intermediate in the synthesis of various pharmaceutical compounds and has potential therapeutic properties. It acts by inhibiting the binding of acetylcholine to muscarinic receptors, leading to a decrease in the parasympathetic nervous system activity. Tropane has been found to affect various biochemical and physiological processes in the body, making it a useful compound in scientific research. Further research is needed to fully understand its mechanism of action and to identify potential targets for drug development.

Synthesemethoden

The synthesis of tropane involves the reaction of a cyclic diene with an imine. The most commonly used method for the synthesis of tropane is the Robinson tropinone synthesis, which involves the reaction of cyclohexanone with methylamine and formaldehyde.

Wissenschaftliche Forschungsanwendungen

Tropane has been extensively studied for its potential therapeutic properties. It has been found to possess anticholinergic effects, making it useful in the treatment of various conditions such as Parkinson's disease, asthma, and irritable bowel syndrome. Tropane has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Eigenschaften

CAS-Nummer |

148019-12-9 |

|---|---|

Produktname |

4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane |

Molekularformel |

C8H15NO2 |

Molekulargewicht |

157.21 g/mol |

IUPAC-Name |

4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane |

InChI |

InChI=1S/C8H15NO2/c1-5(2)8-10-3-6-7(9-6)4-11-8/h5-9H,3-4H2,1-2H3 |

InChI-Schlüssel |

AXFFCRVQWFKEBV-UHFFFAOYSA-N |

SMILES |

CC(C)C1OCC2C(N2)CO1 |

Kanonische SMILES |

CC(C)C1OCC2C(N2)CO1 |

Synonyme |

3,5-Dioxa-8-azabicyclo[5.1.0]octane,4-(1-methylethyl)-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

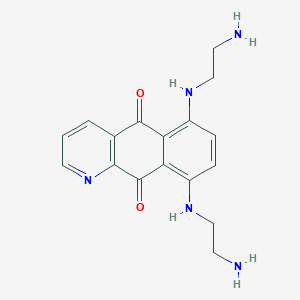

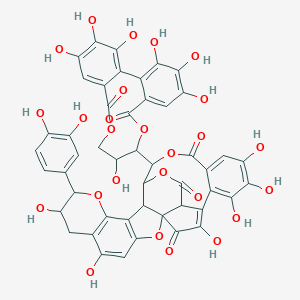

![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)

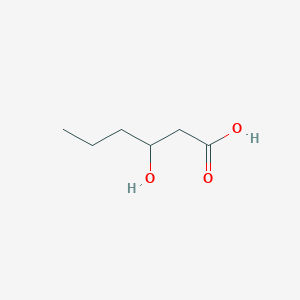

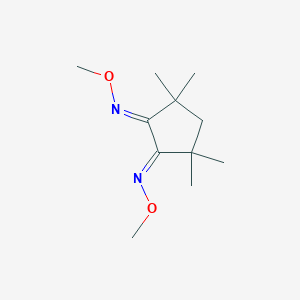

![25,26,27,28-Tetrapropoxycalix[4]arene](/img/structure/B118408.png)

![N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)

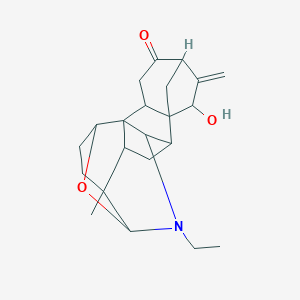

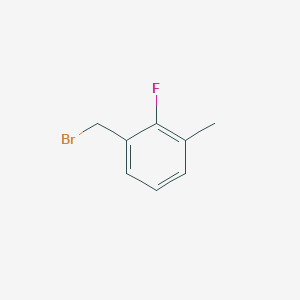

![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)